

2-Amino-n-isopropylbenzamide molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Amino-n-isopropylbenzamide*

Cat. No.: *B048454*

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-N-isopropylbenzamide**

Compound Overview and Significance

2-Amino-N-isopropylbenzamide, also known by its IUPAC name 2-amino-N-propan-2-ylbenzamide, is a synthetic chemical compound with notable relevance in both agrochemical and materials science research. Primarily recognized as a key intermediate in the synthesis of the herbicide Bentazone, it also serves as a principal environmental transformation product, or metabolite, of this widely used agricultural chemical^{[1][2][3]}. Its utility extends to being a versatile biochemical for laboratory use and a precursor in pharmaceutical synthesis and advanced materials applications, such as the functionalization of carbon nanotubes^{[4][5][6]}. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Core Compound Identification and Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development.

Chemical Identity

The compound is identified by several names and registry numbers, ensuring its unambiguous recognition in scientific literature and chemical databases.

Identifier	Value
IUPAC Name	2-amino-N-propan-2-ylbenzamide[1]
CAS Number	30391-89-0[1][2][4][5]
Synonyms	N-Isopropylanthranilamide, Anthranilic acid isopropylamide[1][5]
EC Number	250-175-4[2][7]
PubChem CID	94411[1]

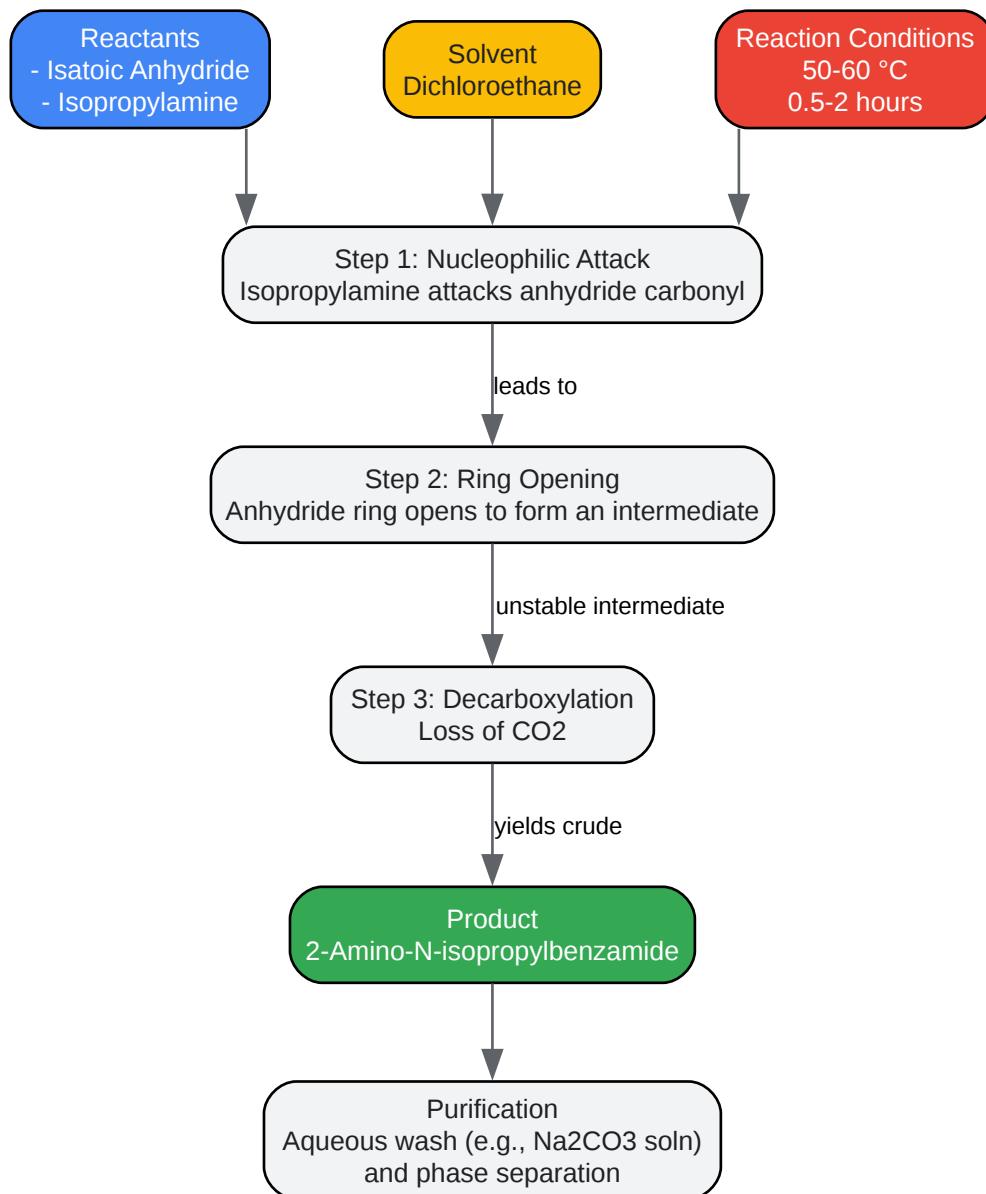
Molecular Formula and Weight

The elemental composition and mass are critical for stoichiometric calculations in synthesis and for analytical characterization via mass spectrometry.

Property	Value
Molecular Formula	C ₁₀ H ₁₄ N ₂ O[1][2][4][5]
Molecular Weight	178.23 g/mol [1][5]
Exact Mass	178.110613074 Da[1][2]

Physicochemical Properties

These properties dictate the compound's behavior under various experimental conditions, influencing choices of solvents, reaction temperatures, and purification methods.


Property	Value	Source
Physical State	Solid	[8]
Melting Point	147 °C	[2][4]
Boiling Point	355.7 °C (Predicted)	[2][4]
Density	1.077 g/cm³ (Predicted)	[2][4]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
LogP	1.39 - 2.38	[2][8]

Synthesis and Mechanism

The primary route for synthesizing **2-Amino-N-isopropylbenzamide** involves the reaction between isatoic anhydride and isopropylamine. This method is advantageous as it avoids the need for strictly anhydrous conditions, streamlining the production process[9].

Reaction Pathway and Causality

The synthesis is a nucleophilic acyl substitution reaction. Isopropylamine, a primary amine, acts as the nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride ring. This choice of starting material is deliberate; isatoic anhydride is a stable and readily available precursor that efficiently generates the desired ortho-amino benzamide structure upon ring-opening and subsequent decarboxylation. The reaction is typically performed in a solvent like dichloroethane at a moderately elevated temperature (50-60 °C) to ensure an adequate reaction rate without promoting side reactions[4][9].

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Amino-N-isopropylbenzamide**.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is derived from established methods for the preparation of **2-Amino-N-isopropylbenzamide**^{[4][9]}. The self-validating nature of this protocol lies in the clear phase separation and product isolation following the aqueous wash, which confirms the removal of water-soluble impurities.

Materials:

- Isatoic anhydride
- Isopropylamine
- Dichloroethane
- Saturated sodium carbonate solution
- Reaction flask with condenser, dropping funnel, and magnetic stirrer
- Heating mantle

Procedure:

- **Setup:** In a well-ventilated fume hood, equip a reaction flask with a condenser, dropping funnel, and magnetic stirrer.
- **Dissolution:** Dissolve isatoic anhydride in dichloroethane within the reaction flask.
- **Heating:** Gently warm the solution to 50-60 °C using a heating mantle.
- **Addition of Amine:** Add isopropylamine dropwise to the warm solution over a period of approximately 3 hours. Maintaining a slow addition rate is crucial to control the exothermic reaction.
- **Reaction:** Once the addition is complete, maintain the reaction mixture at 50-60 °C for an additional 0.5 to 2 hours to ensure the reaction goes to completion[9].
- **Workup:** Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- **Washing:** Wash the organic layer with a saturated sodium carbonate solution to remove unreacted starting materials and acidic byproducts.
- **Isolation:** Separate the organic layer containing the light yellow **2-Amino-N-isopropylbenzamide** solution[4].

- Solvent Removal: Remove the dichloroethane solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization if necessary.

Applications in Scientific Research

The utility of **2-Amino-N-isopropylbenzamide** spans several scientific disciplines.

Agrochemical Intermediate and Metabolite

The primary industrial application of this compound is as a direct precursor in the manufacturing of Bentazone, a selective post-emergence herbicide used to control broadleaf weeds in various crops like soybeans, rice, and corn[2][4]. Its chemical structure is integral to forming the final thiadiazinone ring of the active herbicide[4]. Furthermore, environmental and toxicological studies frequently monitor for **2-Amino-N-isopropylbenzamide** as it is a known soil metabolite of Bentazone, making it an important analyte for assessing the environmental fate of the parent herbicide[1][3].

Pharmaceutical and Biochemical Research

It is classified as a useful biochemical for proteomics research and can serve as a building block in the synthesis of more complex pharmaceutical intermediates[4][5]. Its bifunctional nature—possessing both an amine and an amide group—allows for diverse chemical modifications.

Materials Science

Recent research has demonstrated the use of related aminobenzamides in the functionalization of multi-walled carbon nanotubes (MWCNTs)[6]. By reacting isatoic anhydride with an amine in the presence of MWCNTs, amide groups can be covalently attached to the nanotube surface. This modification enhances the solubility and processability of MWCNTs and introduces active sites for further chemical transformations, potentially leading to new composite materials or drug delivery systems[6].

Analytical Characterization

The identity and purity of **2-Amino-N-isopropylbenzamide** are typically confirmed using a suite of standard analytical techniques.

- Mass Spectrometry (MS): Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are used to confirm its molecular weight and fragmentation patterns[1].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the molecular structure.
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Spectroscopic data for this compound, including NMR, HPLC, and LC-MS, are often available from commercial suppliers for reference[10].

Safety, Handling, and Disposal

Proper handling is essential due to the compound's hazardous properties.

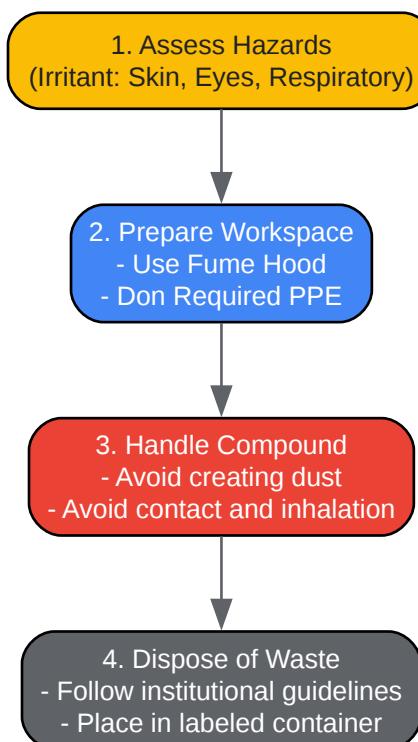
Hazard Identification

The compound is classified as an irritant. Safety data sheets indicate that it is irritating to the eyes, respiratory system, and skin[4][11]. Standard hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Recommended Handling and Storage

All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[11].

Personal Protective Equipment (PPE):


- Wear protective gloves (e.g., nitrile).
- Wear safety glasses or goggles.
- Wear a lab coat.

Storage:

- Store in a tightly closed container in a cool, dry place[11].
- Some suppliers recommend storage at -20°C under an inert atmosphere for long-term stability[2].

Disposal:

- Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations[11].

[Click to download full resolution via product page](#)

Caption: Standard safety workflow for handling **2-Amino-N-isopropylbenzamide**.

Conclusion

2-Amino-N-isopropylbenzamide is a compound of significant practical importance, primarily as a cornerstone intermediate for the herbicide Bentazone and as an indicator of its environmental degradation. Its well-defined synthesis, coupled with emerging applications in materials science and its utility as a research biochemical, ensures its continued relevance to scientists and development professionals. A thorough understanding of its chemical properties

and adherence to strict safety protocols are paramount for its effective and safe utilization in any research or industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-N-isopropylbenzamide | C10H14N2O | CID 94411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-n-isopropylbenzamide | lookchem [lookchem.com]
- 3. 2-amino-N-isopropylbenzamide [sitem.herts.ac.uk]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. chemnet.com [chemnet.com]
- 8. Hit2Lead | 2-amino-N-isopropylbenzamide | CAS# 30391-89-0 | MFCD00143620 | BB-4028553 [hit2lead.com]
- 9. CN101967109B - Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide - Google Patents [patents.google.com]
- 10. 30391-89-0|2-Amino-N-isopropylbenzamide|BLD Pharm [bldpharm.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-Amino-n-isopropylbenzamide molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048454#2-amino-n-isopropylbenzamide-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com